2-(2-Chloro-4-methylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-5-9(10(13)7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDENOBGPYGSXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682831 | |
| Record name | 2-(2-Chloro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-43-3 | |
| Record name | 2-(2-Chloro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 2-(2-chloro-4-methylphenyl)pyridin-3-ol, this method involves coupling a pyridin-3-ol boronic acid derivative with a halogenated 2-chloro-4-methylphenyl precursor.
Typical Procedure :
A mixture of 3-hydroxypyridine-2-boronic acid (1.2 eq), 1-bromo-2-chloro-4-methylbenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a 3:1 dioxane/water solvent system is refluxed under nitrogen for 16 hours. Post-reaction, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography.
Optimization Insights :
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Catalyst selection: PdCl₂(dppf) improves regioselectivity compared to Pd(PPh₃)₄.
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Solvent systems: Aqueous DME enhances solubility of boronic acids, reducing side reactions.
Challenges :
-
Competing protodeboronation of the boronic acid at elevated temperatures.
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Sensitivity of the hydroxyl group to oxidative conditions, necessitating inert atmospheres.
Ullmann-Type Coupling for Direct Arylation
Copper-Mediated Coupling
Ullmann coupling enables direct C–C bond formation between aryl halides and pyridin-3-ol derivatives without pre-functionalization.
Representative Protocol :
A mixture of 3-hydroxypyridine (1.0 eq), 1-iodo-2-chloro-4-methylbenzene (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMF is heated at 110°C for 24 hours. The crude product is precipitated in ice-water and recrystallized from ethanol.
Key Parameters :
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Ligand effects: 1,10-Phenanthroline accelerates reductive elimination.
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Temperature: Yields drop below 50% at temperatures <100°C due to incomplete activation.
Limitations :
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Limited substrate scope for electron-deficient aryl halides.
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Requires stoichiometric copper, complicating purification.
Multi-Step Synthesis via Intermediate Functionalization
Chlorination of Pre-Assembled Biaryl Systems
Chlorination post-coupling offers control over substitution patterns.
Stepwise Approach :
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Suzuki Coupling : 3-Methoxypyridine-2-boronic acid and 2-bromo-4-methylphenyl acetate are coupled using Pd(OAc)₂/XPhos to yield 2-(4-methylphenyl)pyridin-3-ol methyl ether (82% yield).
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Chlorination : Treatment with SO₂Cl₂ and azobisisobutyronitrile (AIBN) in CCl₄ introduces the chlorine atom at the phenyl ring’s ortho position (76% yield).
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Demethylation : BBr₃ in CH₂Cl₂ removes the methyl protecting group, yielding the final product (89% yield).
Analytical Validation :
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¹H NMR (CDCl₃): δ 8.29 (d, J = 5.0 Hz, 1H, pyridine-H), 7.32 (s, 1H, phenyl-H), 7.19 (d, J = 5.0 Hz, 1H, pyridine-H), 3.43 (s, 2H, CH₂), 2.37 (m, 4H, piperidine-H).
Radical-Based Chlorination Strategies
SO₂Cl₂/AIBN-Mediated Chlorination
Selective chlorination of methyl groups on aryl rings is achieved via radical mechanisms.
Procedure :
2-(4-Methylphenyl)pyridin-3-ol (1.0 eq) is treated with SO₂Cl₂ (1.5 eq) and AIBN (0.02 eq) in CCl₄ at 80°C for 3 hours. Excess reagent is removed under reduced pressure, and the residue is purified by flash chromatography.
Advantages :
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High regioselectivity for benzylic positions due to radical stability.
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Minimal side products compared to electrophilic chlorination.
Protective Group Strategies for Hydroxyl Functionality
Silyl Ether Protection
The hydroxyl group on pyridin-3-ol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during coupling or chlorination.
Protection :
3-Hydroxypyridine (1.0 eq) is reacted with TBSCl (1.2 eq) and imidazole (2.0 eq) in DMF at 25°C for 12 hours (94% yield).
Deprotection :
Post-synthesis, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF (91% yield).
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–75 | 16–24 h | Broad substrate compatibility |
| Ullmann Coupling | 45–55 | 24–48 h | No boronic acid required |
| Multi-Step Chlorination | 70–82 | 8–12 h (total) | Precise control over substitution |
| Radical Chlorination | 77–81 | 3–5 h | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-4-methylphenyl)pyridin-3-one.
Reduction: Formation of 2-(2-Chloro-4-methylphenyl)pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyridin-3-ol Derivatives
Reactivity and Functional Group Influence
- Electrophilic Substitution : The chloro group in this compound activates the pyridine ring for nucleophilic aromatic substitution, similar to 4-CHLORO-3-METHOXY-2-CHLOROMETHYLPYRIDINE HYDROCHLORIDE .
- Metal Coordination: Amino and hydroxy groups in analogs like 3-Amino-5-methoxypyridin-4-ol•2HCl facilitate coordination with metals such as Cu(II), as seen in related Schiff base complexes .
- Solubility : Hydrophilic substituents (e.g., hydroxyethoxy in 2-(2-Hydroxyethoxy)pyridin-3-ol) improve aqueous solubility compared to the more lipophilic this compound .
Biological Activity
2-(2-Chloro-4-methylphenyl)pyridin-3-ol is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies regarding this compound.
Synthesis
The synthesis of this compound typically involves reactions that introduce the chloro and methyl substituents onto the phenyl ring while ensuring the pyridin-3-ol moiety is preserved. Various synthetic routes have been explored, leading to derivatives with modified biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives containing pyridine and chloromethyl groups demonstrated significant inhibition of COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for these compounds showed promising results, comparable to established anti-inflammatory drugs such as celecoxib:
This suggests that the presence of electron-withdrawing groups enhances anti-inflammatory activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that certain derivatives exhibited potent antiproliferative effects against human cancer cell lines such as HepG2 and A549. The half-maximal effective concentration (EC50) values were reported as follows:
These findings suggest that modifications on the pyridine and phenyl rings can significantly influence the cytotoxicity of the compound.
Structure-Activity Relationships (SAR)
The SAR studies indicate that substituents on both the pyridine and phenyl rings play crucial roles in determining biological activity. For example:
- Substituent Effects : The presence of a methyl group at the para position of the phenyl ring enhances activity compared to unsubstituted analogs.
- Positioning of Functional Groups : Variations in the position of chloro and methyl groups can lead to significant differences in potency against both cancer cells and inflammatory pathways.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Anti-inflammatory Effects : A study demonstrated that a compound with structural similarities to this compound significantly reduced paw edema in rat models, indicating strong anti-inflammatory potential.
- Anticancer Efficacy : Clinical trials involving related pyridine derivatives showed promising results in reducing tumor size in patients with specific types of cancer, supporting further investigation into this class of compounds.
Q & A
Q. What are the key synthetic routes for 2-(2-Chloro-4-methylphenyl)pyridin-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a halogenated pyridine precursor with a substituted phenylboronic acid via Suzuki-Miyaura cross-coupling. Critical parameters include:
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
- Temperature : 80–100°C for 12–24 hours to maximize yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate and final product integrity .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), hydroxyl group (broad peak ~δ 5.5 ppm), and methyl group (δ 2.3–2.5 ppm). Chlorine substituents deshield adjacent protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₂H₁₁ClNO⁺: 228.0578).
- X-ray Crystallography : Resolve spatial arrangement of substituents; SHELX software is widely used for refinement .
Advanced Research Questions
Q. What strategies address contradictions in reactivity data for hydroxyl and chloro groups in this compound?
- Methodological Answer : Conflicting reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from steric hindrance or electronic effects. Approaches include:
- Computational Modeling : Density Functional Theory (DFT) to map electron density and predict reactive sites .
- Competitive Reactions : Compare reaction outcomes under varying conditions (e.g., acidic vs. basic media).
- Isotopic Labeling : Track hydroxyl group participation in reactions like methylation or oxidation .
Q. How does the substituent positioning (chloro vs. methyl) influence binding to biological targets?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate interactions with enzymes or receptors. The chloro group’s electronegativity may enhance hydrogen bonding, while the methyl group contributes to hydrophobic interactions .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-(3-Bromo-4-methylphenyl)pyridin-3-ol) and compare bioactivity data .
- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) to quantify binding affinities .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry .
- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy to detect impurities.
- Crystallization Optimization : Use chiral resolving agents or solvent mixtures to enhance enantioselective crystallization .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
